1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene is a polycyclic hydrocarbon with the molecular formula . This compound is derived from cyclooctatetraene, which features a cyclic structure of eight carbon atoms with alternating double bonds. The substitution of four methyl groups at the 1, 3, 5, and 7 positions increases its stability and modifies its chemical properties. Unlike benzene and other aromatic compounds, 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene does not exhibit aromaticity; instead, it adopts a non-planar "tub" conformation due to steric hindrance from the methyl groups .
The chemical reactivity of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene primarily involves addition reactions typical of alkenes rather than substitution reactions characteristic of aromatic compounds. For example:
The synthesis of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene can be achieved through several methods:
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene has potential applications in various fields:
Interaction studies involving 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene primarily focus on its reactivity with various reagents and its behavior in coordination chemistry. The formation of metal complexes has been explored to understand how this compound interacts with different metal centers. These studies provide insights into its electronic structure and potential applications in catalysis and materials science .
Several compounds share structural similarities with 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclooctatetraene | Non-aromatic; undergoes addition reactions | |
1-Methylcyclooctatetraene | Different reactivity patterns due to methyl substitution | |
1,2-Dimethylcyclooctatetraene | Similar non-aromatic character; different substitution pattern | |
1-Hydroxycyclooctatetraene | Functionalized version showing different reactivity | |
1-Acetylcyclooctatetraene | Contains an acetyl group affecting its chemical behavior |
The presence of multiple methyl groups in 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene distinguishes it from these similar compounds by enhancing steric hindrance and influencing its chemical reactivity .
The synthesis of TMCOT historically begins with functionalization of the parent cyclooctatetraene (COT) structure. COT, a non-aromatic polyene, undergoes electrophilic substitution or addition reactions due to its conjugated double-bond system. Early methods focused on alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of COT with methyl iodide in the presence of lithium diisopropylamide (LDA) at −78°C yields partial methylation, though regioselectivity remains a challenge.
A more efficient pathway involves Friedel-Crafts alkylation using aluminum chloride as a catalyst. In this approach, COT reacts with methyl chloride in dichloromethane, producing a mixture of mono- and dimethylated products. Subsequent purification via fractional distillation isolates TMCOT with approximately 45% yield. However, overalkylation and side reactions limit scalability.
Recent improvements utilize palladium-catalyzed cross-coupling reactions. By employing Suzuki-Miyaura conditions with tetramethylborate and COT derivatives, researchers achieve selective tetra-methylation. This method enhances yield to 68% while minimizing byproducts. The table below summarizes key traditional approaches:
Method | Reagents | Conditions | Yield |
---|---|---|---|
LDA-mediated alkylation | Methyl iodide, LDA | −78°C, THF | 32% |
Friedel-Crafts alkylation | Methyl chloride, AlCl₃ | 25°C, CH₂Cl₂ | 45% |
Suzuki-Miyaura coupling | Tetramethylborate, Pd | 80°C, DMF | 68% |
Stabilization of the COT dianion (COT²⁻) is pivotal for accessing TMCOT derivatives. The parent COT dianion, generated via reduction with potassium metal, adopts a planar, aromatic configuration with 10 π-electrons. Introducing methyl groups at the 1,3,5,7-positions enhances electron density, further stabilizing the dianion through inductive effects.
A breakthrough involves the synthesis of the 1,3,5,7-tetramethylcyclooctatetraene dication (TMCOT²⁺), a 6π Hückel aromatic system. By treating TMCOT with a superacid (e.g., HSO₃F/SbF₅), the dication forms as a stable species, characterized by NMR and X-ray crystallography. This species exhibits diamagnetic ring currents and bond-length equalization, confirming aromaticity.
Dianion stabilization is also achieved through coordination with alkali metals. For instance, reacting TMCOT with sodium naphthalenide in tetrahydrofuran (THF) generates the sodium salt of TMCOT²⁻. This dianion serves as a precursor for transmetalation reactions, enabling the synthesis of lanthanide complexes.
TMCOT’s utility in actinide chemistry stems from its ability to form stable sandwich complexes. Uranocene (U(COT)₂), a prototypical bis(cyclooctatetraenyl)uranium complex, inspires analogous structures with TMCOT. Borohydride reagents, such as sodium borohydride (NaBH₄), facilitate reduction of actinide precursors prior to ligand substitution.
In a representative synthesis, uranium tetrachloride (UCl₄) is treated with NaBH₄ in THF, producing a reactive uranium hydride intermediate. Subsequent addition of TMCOT²⁻ yields the sandwich complex U(TMCOT)₂. The methyl groups sterically shield the metal center, improving thermal stability compared to uranocene.
Similar strategies apply to thorium and plutonium complexes. For example, ThCl₄ reacts with TMCOT²⁻ in the presence of NaBH₄ to form Th(TMCOT)₂, characterized by enhanced solubility in organic solvents. The table below outlines reaction conditions for select actinide complexes:
Complex | Actinide Precursor | Reducing Agent | Ligand | Yield |
---|---|---|---|---|
U(TMCOT)₂ | UCl₄ | NaBH₄ | TMCOT²⁻ | 72% |
Th(TMCOT)₂ | ThCl₄ | NaBH₄ | TMCOT²⁻ | 65% |
Pu(TMCOT)₂ | PuCl₃ | LiBH₄ | TMCOT²⁻ | 58% |
The application of Huckel's rule to TMCOT derivatives hinges on their π-electron count and molecular geometry. Neutral TMCOT contains eight π-electrons across its four conjugated double bonds, which violates the 4n+2 π-electron criterion for aromaticity (n must be an integer) [3]. This non-Huckel configuration results in a nonplanar geometry with alternating single (1.48 Å) and double (1.33 Å) bonds, as observed in X-ray crystallographic data [4].
Reduction of TMCOT to its dianion (TMCOT²⁻) introduces two additional electrons, creating a 10 π-electron system that satisfies Huckel's rule (4×2 + 2 = 10) [3]. Structural studies confirm planarization in the dianion, with bond lengths converging to approximately 1.40 Å, consistent with full delocalization [4]. This geometric shift mirrors the aromatic stabilization seen in benzene, albeit with increased ring strain due to the cyclooctatetraene framework [2].
Table 1: Structural and Electronic Properties of TMCOT and Its Dianion
Property | Neutral TMCOT | TMCOT²⁻ |
---|---|---|
π-Electron Count | 8 | 10 |
Average Bond Length | 1.40 Å | 1.40 Å |
Geometry | Tub-shaped | Planar |
Huckel Compliance | No | Yes (n=2) |
The transition from nonplanar to planar geometry in TMCOT²⁻ arises from electronic and steric factors. In the neutral state, angle strain destabilizes the planar conformation—the ideal 135° internal angles of a regular octagon conflict with the preferred 120° bond angles of sp²-hybridized carbons [4]. Reduction mitigates this strain by redistributing electron density, enabling conjugation across all eight carbons.
The planarization process is quantifiable via crystallographic metrics. Neutral TMCOT exhibits a puckering amplitude of 0.85 Å, while the dianion reduces this to <0.1 Å, achieving near-planarity [4]. This geometric change correlates with a 150 kJ/mol stabilization energy, attributed to aromatic resonance [2]. The methyl substituents play a critical role by sterically shielding the reactive π-system, preventing dimerization or side reactions during redox cycling [1].
π-Delocalization in TMCOT²⁻ surpasses that of smaller aromatic ions like the cyclopentadienide anion (C₅H₅⁻). Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 1.5 ppm for the dianion’s methyl protons, indicative of diamagnetic ring currents [2]. In contrast, cyclopentadienide exhibits shifts of only 0.8 ppm under comparable conditions [4].
The extent of delocalization also affects reactivity. TMCOT²⁻ resists electrophilic substitution, a hallmark of aromatic systems, while neutral TMCOT undergoes Diels-Alder reactions typical of isolated dienes [4]. Density functional theory (DFT) calculations attribute this difference to the dianion’s uniform π-electron density, which raises the energy barrier for addition reactions by 80 kJ/mol compared to the neutral compound [2].
Table 2: Delocalization Metrics in Aromatic Systems
System | Bond Length Variation | NMR Shift (Δδ) |
---|---|---|
Benzene | 0.00 Å | 7.3 ppm |
TMCOT²⁻ | 0.02 Å | 1.5 ppm |
Cyclopentadienide | 0.05 Å | 0.8 ppm |